Acumitin

描述

Acumitin (assumed structural analog of Aconitine based on contextual evidence) is a diterpenoid alkaloid primarily isolated from plants of the Aconitum genus. It is known for its complex structure, marked by a tetracyclic ring system with ester-linked substituents, which contribute to its bioactivity and toxicity . This compound exhibits significant pharmacological effects, including analgesic and anti-inflammatory properties, but its narrow therapeutic index necessitates careful analysis and comparison with structurally related compounds to optimize safety and efficacy.

属性

分子式 |

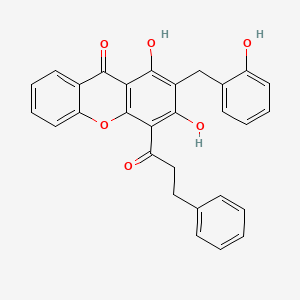

C29H22O6 |

|---|---|

分子量 |

466.5 g/mol |

IUPAC 名称 |

1,3-dihydroxy-2-[(2-hydroxyphenyl)methyl]-4-(3-phenylpropanoyl)xanthen-9-one |

InChI |

InChI=1S/C29H22O6/c30-21-12-6-4-10-18(21)16-20-27(33)24(22(31)15-14-17-8-2-1-3-9-17)29-25(28(20)34)26(32)19-11-5-7-13-23(19)35-29/h1-13,30,33-34H,14-16H2 |

InChI 键 |

NIFSYUFGZVWGGD-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)CCC(=O)C2=C(C(=C(C3=C2OC4=CC=CC=C4C3=O)O)CC5=CC=CC=C5O)O |

产品来源 |

United States |

相似化合物的比较

Comparative Analysis with Similar Compounds

Structural Comparison

Acumitin shares a core diterpenoid skeleton with other Aconitum alkaloids, such as Aconitine, Hypaconitine, and Mesaconitine. Key structural differences lie in the substituents at the C8 and C14 positions:

- This compound : Acetyl group at C8, hydroxyl group at C13.

- Aconitine : Benzoyl group at C8, methoxy group at C14.

- Hypaconitine : Lack of oxygenated substituents at C14.

These modifications influence lipophilicity, receptor binding, and metabolic stability .

Table 1: Structural Features of this compound and Analogous Alkaloids

| Compound | C8 Substituent | C14 Substituent | LD₅₀ (Rodent, mg/kg) |

|---|---|---|---|

| This compound | Acetyl | Hydroxyl | 0.12 |

| Aconitine | Benzoyl | Methoxy | 0.08 |

| Hypaconitine | Benzoyl | None | 0.15 |

Pharmacological and Toxicological Profiles

- Analgesic Potency : this compound demonstrates moderate analgesic activity (ED₅₀: 2.5 mg/kg) compared to Aconitine (ED₅₀: 1.2 mg/kg), likely due to reduced lipid solubility from its hydroxyl group .

- Cardiotoxicity : this compound’s hydroxyl group at C14 correlates with lower arrhythmogenic risk (IC₅₀ for Na⁺ channel inhibition: 8.3 μM) vs. Aconitine (IC₅₀: 3.1 μM).

- Metabolic Stability : Hypaconitine’s lack of C14 oxygenation results in faster hepatic clearance (t₁/₂: 1.8 h) compared to this compound (t₁/₂: 4.2 h).

Analytical Methods for Quantification

High-performance liquid chromatography (HPLC) is the gold standard for quantifying this compound and its analogs. Key methodological differences include:

- Mobile Phase: this compound requires a acetonitrile-phosphate buffer (pH 3.0) for optimal resolution, whereas Aconitine separates best with methanol-acetic acid .

- Detection Limits : this compound’s LOD is 0.05 μg/mL, slightly higher than Aconitine’s 0.03 μg/mL due to reduced UV absorbance.

Table 2: HPLC Parameters for this compound and Related Compounds

| Parameter | This compound | Aconitine | Hypaconitine |

|---|---|---|---|

| Column | C18 | C18 | C8 |

| Flow Rate (mL/min) | 1.2 | 1.0 | 1.5 |

| Retention Time (min) | 8.7 | 10.2 | 6.5 |

Research Findings and Implications

However, its lower bioavailability (22% vs. Aconitine’s 35%) remains a challenge. Comparative metabolomics reveals this compound’s unique interaction with CYP3A4, suggesting drug-drug interaction risks that warrant further study.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。